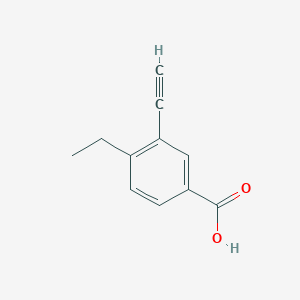

4-Ethyl-3-ethynylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

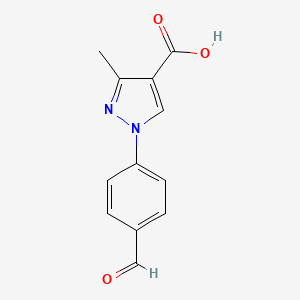

4-Ethyl-3-ethynylbenzoic acid is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 4-Ethyl-3-ethynylbenzoic acid is 1S/C11H10O2/c1-3-8-5-6-10 (11 (12)13)7-9 (8)4-2/h2,5-7H,3H2,1H3, (H,12,13) . This indicates the presence of an ethynyl group (-C≡CH) and an ethyl group (-C2H5) attached to a benzoic acid core.Physical And Chemical Properties Analysis

4-Ethyl-3-ethynylbenzoic acid is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Ligand Diversity in Metal-Organic Frameworks (MOFs)

Researchers have employed derivatives of 4-Ethyl-3-ethynylbenzoic acid to create diverse zinc-based metal-organic frameworks (MOFs). By varying the functionality of these ligands, they've synthesized MOFs with different connectivities and levels of interpenetration, showcasing the potential of such compounds in constructing versatile and structurally diverse materials (Gadzikwa et al., 2008).

Carbon Dioxide (CO2) Gas Sensing

A study demonstrated the use of ethynylated-thiourea derivatives, related to 4-Ethyl-3-ethynylbenzoic acid, for detecting CO2 gas. These compounds were employed as sensing layers on interdigitated electrodes, highlighting their effectiveness in resistive-type CO2 gas sensors operated at room temperature. The significant response to CO2 concentration changes suggests the potential of ethynylated compounds in environmental and safety monitoring applications (Daud et al., 2019).

Corrosion Inhibition

Ethyl derivatives of 4-Ethyl-3-ethynylbenzoic acid have been investigated for their corrosion inhibition properties on mild steel, crucial for the industrial pickling process. The study demonstrated that these compounds exhibit high efficiency and adherence to the Langmuir adsorption isotherm, implying their potential in protecting metals from corrosion, which is vital for extending the lifespan of industrial machinery (Dohare et al., 2017).

Lanthanide Complexes for Luminescent and Thermal Properties

Lanthanide complexes with 4-ethylbenzoic acid ligands have been synthesized to study their crystal structures, luminescent, and thermal properties. These complexes demonstrate varied coordination numbers and structures, contributing to the understanding of luminescent materials and their thermal stability, which could have implications for materials science and engineering (Ye et al., 2010).

Polymeric Materials with Activated Ester Groups

The synthesis of polymers from monomers based on 4-ethynylbenzoic acid highlights the potential of these compounds in creating materials with activated ester side groups. These polymers' reactivity towards amines and their UV-Vis spectral changes post-reaction suggest applications in materials science, particularly in designing responsive or functional materials (Pauly & Théato, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

4-ethyl-3-ethynylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h2,5-7H,3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXUKOIMQDZULY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-3-ethynylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2947034.png)

![ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2947037.png)

![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)

![2-{4-[(ethylsulfonyl)amino]phenoxy}-N-(2-methoxyethyl)nicotinamide](/img/structure/B2947042.png)